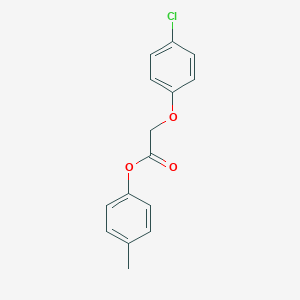

4-Methylphenyl (4-chlorophenoxy)acetate

Description

Properties

Molecular Formula |

C15H13ClO3 |

|---|---|

Molecular Weight |

276.71 g/mol |

IUPAC Name |

(4-methylphenyl) 2-(4-chlorophenoxy)acetate |

InChI |

InChI=1S/C15H13ClO3/c1-11-2-6-14(7-3-11)19-15(17)10-18-13-8-4-12(16)5-9-13/h2-9H,10H2,1H3 |

InChI Key |

OAKPGOJBVDBOFJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-Methylphenyl (4-chlorophenoxy)acetate, highlighting differences in molecular properties, synthesis, and applications:

Structural and Physicochemical Comparisons

Substituent Effects: 4-Methylphenyl vs. Bromophenyl: The methyl group (electron-donating) increases lipophilicity compared to the bromine atom (electron-withdrawing, larger van der Waals radius) in 4-bromophenyl analogs. This difference may enhance membrane permeability in biological systems for the methyl derivative . Phenoxy vs. Phenylacetate: The phenoxy group in this compound introduces an ether linkage, increasing polarity compared to phenylacetates (e.g., Methyl 4-chlorophenylacetate) .

Ethyl esters (e.g., Ethyl 2-(4-chlorophenoxy)acetate) are more soluble in organic solvents due to shorter alkyl chains .

Synthetic Routes: Microwave-assisted synthesis (e.g., for triazole derivatives in ) improves yields and reduces reaction times compared to conventional methods . This approach could be adapted for synthesizing this compound.

Thermal and Chemical Stability

- Lanthanide 2-(4-chlorophenoxy)acetate complexes decompose in three stages upon heating, forming anhydrous intermediates before final oxide products . The methylphenyl ester likely has higher thermal stability than metal-coordinated complexes due to covalent bonding.

Preparation Methods

Chlorination of 2-Methylphenoxyacetic Acid

This method involves the selective chlorination of 2-methylphenoxyacetic acid (MPA) to introduce a chlorine atom at the 4-position of the aromatic ring. Key advancements from patent literature include:

-

Reaction Conditions : Chlorination is performed in an aqueous medium using hypochlorous acid (HOCl) generated in situ from sodium hypochlorite (NaOCl) and hydrochloric acid (HCl). The reaction occurs at 0–50°C and pH 8.5 to maximize selectivity for the 4-chloro isomer.

-

Catalyst System : Electropositive groups, such as sulfonic acid derivatives, enhance chlorination selectivity by directing the chlorine substituent to the 4-position. This reduces byproducts like 6-chloro-2-methylphenoxyacetic acid.

-

Yield and Purity : Industrial processes report yields of 82–88% with product purity exceeding 90%. Byproducts include dichlorinated isomers (e.g., 4,6-dichloro-2-methylphenoxyacetic acid), which are minimized to <2% through optimized reaction conditions.

Table 1: Comparative Analysis of MCPA Chlorination Methods

Condensation-Chlorination Integrated Process

An alternative approach condenses 2-methylphenol (o-cresol) with chloroacetic acid prior to chlorination, streamlining production:

-

Condensation Step : o-Cresol reacts with chloroacetic acid in a strongly alkaline medium (e.g., NaOH) at reflux temperatures. Unreacted o-cresol is removed via steam distillation or solvent extraction, achieving >95% conversion.

-

In Situ Chlorination : The reaction mixture is adjusted to pH 7–9, cooled to 0–10°C, and treated with chlorine gas or NaOCl. This bypasses the need to isolate MPA, reducing intermediate handling costs.

-

Environmental Benefits : Aqueous reaction media and recyclable catalysts (e.g., Na₂S₂O₃ for quenching excess chlorine) align with green chemistry principles.

Esterification of MCPA to this compound

The final step involves esterifying MCPA with 4-methylphenol. While patented methods focus on MCPA synthesis, standard esterification techniques apply:

Acyl Chloride Intermediate Route

-

Formation of MCPA Chloride : MCPA is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acyl chloride.

-

Esterification : The acyl chloride reacts with 4-methylphenol in anhydrous conditions, often with a base (e.g., pyridine) to scavenge HCl:

Yields exceed 85% when using stoichiometric 4-methylphenol and catalytic DMAP.

Direct Acid-Catalyzed Esterification

MCPA and 4-methylphenol undergo Fischer esterification in the presence of concentrated sulfuric acid or p-toluenesulfonic acid (PTSA):

-

Reaction Optimization : Azeotropic removal of water (e.g., using toluene) drives the equilibrium toward ester formation, achieving 70–80% yields.

Industrial-Scale Process Considerations

Waste Management and Recycling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.